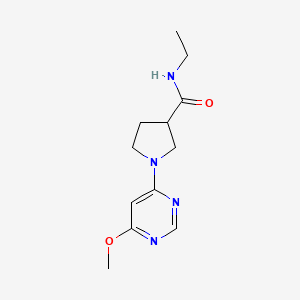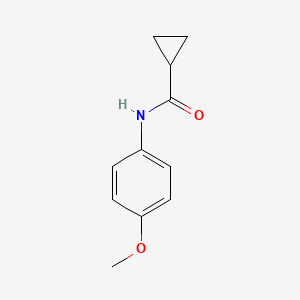
N-(4-methoxyphenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis. In
Applications De Recherche Scientifique
Antiproliferative Activity
One of the significant applications of N-(4-methoxyphenyl)cyclopropanecarboxamide is in cancer research. A study conducted by Lu et al. (2021) synthesized a compound that included this compound and found it to exhibit significant inhibitory activity against some cancer cell lines. This highlights its potential role in the development of anticancer agents (Lu et al., 2021).
Synthesis and Characterization
Research by Özer et al. (2009) focuses on the synthesis and characterization of derivatives of this compound. The study provides detailed insights into the chemical properties and structural analysis of these compounds, which is crucial for understanding their potential applications in various fields (Özer et al., 2009).
Neuroimaging Studies
Choi et al. (2015) conducted research on the use of derivatives of this compound in neuroimaging, particularly in PET scans to study serotonin receptors. This study indicates the potential use of these compounds in understanding and diagnosing neurological and psychiatric disorders (Choi et al., 2015).
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including those related to this compound, as corrosion inhibitors. This study is significant for industrial applications, particularly in metal protection and preservation (Abu-Rayyan et al., 2022).
Antimicrobial and Antioxidant Studies
The research by Raghavendra et al. (2016) on the synthesis of certain compounds including this compound derivatives revealed significant antimicrobial and antioxidant activities. This suggests its potential in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-4-9(5-7-10)12-11(13)8-2-3-8/h4-8H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPUKRLJGLDWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



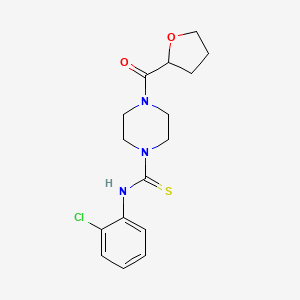
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966794.png)
![N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3966796.png)
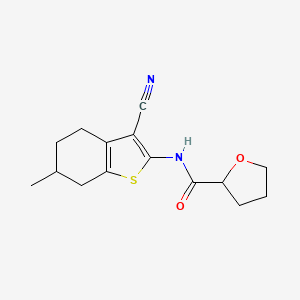
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3966812.png)

![5-(3,4-dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966819.png)
![4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine](/img/structure/B3966830.png)
![1-ethyl-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966837.png)
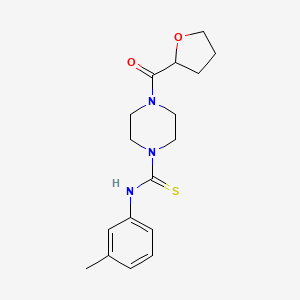
![8-[(2,3,5,6-tetramethylphenyl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3966875.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966888.png)
